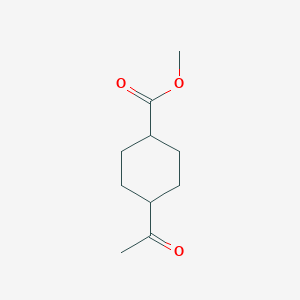

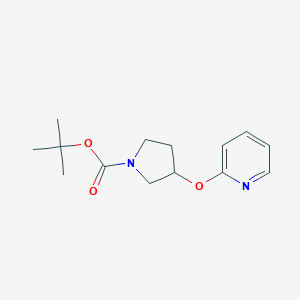

trans-Methyl 4-acetylcyclohexanecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

Trans-4-Methylcyclohexane isocyanate was prepared from trans-4-methylcyclohexanecarboxylic acid via acylation and Curtius rearrangement with a yield of 87% . The optimal reaction conditions are as follows: TBAB as phase transfer catalyst, tool ratio of trans-4-methylcyclohexanecarboxylic acid to sodium azide 1:1.2, and reacted for 1.5h at 70℃ in toluene .Chemical Reactions Analysis

Methyltransferases are enzymes that will in the future enable clean and green alkylation of amino and hydroxy groups as well as reactive carbon atoms . These enzymes, their cofactor SAM (S-adenosylmethionine), and the opportunities they offer for new SN2 chemistries are highlighted .Applications De Recherche Scientifique

Pharmaceutical Development

Researchers have focused on optimizing the pharmacokinetic profile of trans-4-substituted cyclohexanecarboxylic acids, leading to the discovery of compounds with potent activity and improved bioavailability. These compounds have demonstrated excellent oral efficacy in murine and guinea pig models of asthma, suggesting their potential as therapeutic agents (Muro et al., 2009). Another study described the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, showcasing the compound's relevance in drug development processes (Li Jia-jun, 2012).

Environmental Science

Research on the biodegradation of naphthenic acids, including trans-4-methyl-cyclohexane carboxylic acid, in a circulating packed-bed bioreactor has provided insights into the treatment of waters contaminated by oil sands processing. This study highlights the environmental applications of understanding the biodegradability of cyclohexanecarboxylate derivatives (Huang et al., 2012).

Synthetic Chemistry

The synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides were studied, illustrating the compound's utility in creating materials with good thermal stability and mechanical properties (Fang et al., 2004). Another study explored the use of trans-4-isopropylcyclohexanecarboxylic acid in the Ugi multicomponent condensation, demonstrating its application in the diastereoselective synthesis of peptidomimetics (Ramezanpour et al., 2018).

Safety And Hazards

According to the safety data sheet, trans-4-Methyl-1-cyclohexanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 4-acetylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKWOWXKTBIIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Methyl 4-acetylcyclohexanecarboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)